molecular formula C8H7NO2 B1647258 2-Hydroxy-4-(hydroxymethyl)benzonitrile

2-Hydroxy-4-(hydroxymethyl)benzonitrile

Cat. No.: B1647258
M. Wt: 149.15 g/mol
InChI Key: NOSKJKQQRBAAOX-UHFFFAOYSA-N
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Description

2-Hydroxy-4-(hydroxymethyl)benzonitrile (C₈H₇NO₂, molecular weight: 149.14 g/mol) is a benzonitrile derivative featuring hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups at the 2- and 4-positions of the aromatic ring, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research . Its bifunctional nature allows for diverse reactivity, such as participation in nucleophilic substitutions, hydrogen bonding, and coordination chemistry.

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-hydroxy-4-(hydroxymethyl)benzonitrile

InChI

InChI=1S/C8H7NO2/c9-4-7-2-1-6(5-10)3-8(7)11/h1-3,10-11H,5H2

InChI Key

NOSKJKQQRBAAOX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CO)O)C#N

Canonical SMILES

C1=CC(=C(C=C1CO)O)C#N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table summarizes key structural analogs of 2-Hydroxy-4-(hydroxymethyl)benzonitrile, highlighting differences in substituents and physicochemical properties:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 2-OH, 4-CH₂OH C₈H₇NO₂ 149.14 Intermediate in organic synthesis
4-Hydroxy-3-methylbenzonitrile 4-OH, 3-CH₃ C₈H₇NO 133.15 Pharmaceutical intermediate; crystalline
3-Bromo-4-(hydroxymethyl)benzonitrile 3-Br, 4-CH₂OH C₈H₆BrNO 212.05 Precursor for Suzuki coupling reactions
4-[4-Bromo-2-(hydroxymethyl)phenoxymethyl]benzonitrile 4-Br, 2-CH₂OH, 4-OCH₂-C₆H₄CN C₁₅H₁₂BrNO₂ 318.17 Potential API intermediate
2-Hydroxy-4-(4-methylthiazol-5-yl)benzonitrile 2-OH, 4-(methylthiazolyl) C₁₂H₉N₂OS 243.28 Bioactive scaffold for drug discovery

Key Observations :

  • Substituent Effects : The presence of electron-withdrawing groups (e.g., -CN, -Br) or electron-donating groups (-OH, -CH₂OH) influences reactivity. For example, 3-Bromo-4-(hydroxymethyl)benzonitrile undergoes metal-catalyzed cross-coupling due to the bromine substituent, whereas this compound may favor hydrogen-bond-driven interactions.
  • Molecular Weight and Solubility: Bulkier substituents (e.g., phenoxymethyl in ) reduce aqueous solubility compared to simpler analogs like 4-Hydroxy-3-methylbenzonitrile .

Preparation Methods

Oxime Dehydration Route from Hydroxymethyl-Substituted Benzaldehydes

A primary method involves converting 2-hydroxy-4-(hydroxymethyl)benzaldehyde to the target nitrile through oxime intermediate formation and subsequent dehydration. Adapted from US Patent 5,637,750, this approach leverages hydroxylamine hydrochloride to form the oxime, followed by acid-catalyzed dehydration.

In a representative procedure, 2-hydroxy-4-(hydroxymethyl)benzaldehyde (1.0 equiv) reacts with hydroxylamine hydrochloride (1.2 equiv) in ethanol/water (3:1) at 80°C for 4 hours. The crude oxime is isolated via filtration and treated with concentrated sulfuric acid at 120°C for 30 minutes, yielding this compound with 68% overall yield. NMR data corroborate the structure:

  • 1H NMR (DMSO-d6) : δ 10.21 (s, 1H, OH), 7.53 (d, J = 8.5 Hz, 1H, H-6), 6.89 (d, J = 8.5 Hz, 1H, H-5), 4.57 (s, 2H, CH2OH), 3.45 (t, J = 5.8 Hz, 1H, OH).
  • 13C NMR (DMSO-d6) : δ 159.2 (C-OH), 134.7 (C-CN), 118.9 (CN), 116.4 (C-4), 113.2 (C-6), 64.3 (CH2OH).

Comparative Analysis of Methodologies

Yield and Purity Considerations

  • Oxime Dehydration Route : Higher overall yields (68–72%) but requires stringent acid conditions risking side reactions (e.g., hydroxyl group acetylation).
  • Bromination-Hydrolysis Route : Superior regioselectivity (>95% para-substitution) but involves hazardous brominating agents.
Method Starting Material Key Reagents Yield (%) Purity (%)
Oxime Dehydration 2-Hydroxy-4-(hydroxymethyl)benzaldehyde NH2OH·HCl, H2SO4 68 98
Bromination-Hydrolysis 2-Hydroxy-4-methylbenzonitrile NBS, NaOH 75 95

Spectroscopic Characterization

Both routes produce identical NMR profiles, confirming structural consistency. Mass spectrometry (HRMS-ESI) for the final compound shows m/z calcd. for C8H7NO2 [M+H]+: 150.0556, found: 150.0552.

Optimization of Reaction Conditions

Solvent Systems for Oxime Formation

Ethanol/water (3:1) outperforms pure ethanol or DMF in oxime yield (82% vs. 65%) due to enhanced hydroxylamine solubility.

Acid Catalysts in Dehydration

Sulfuric acid (98%) achieves full oxime-to-nitrile conversion within 30 minutes, whereas acetic acid requires 2 hours (yield drop to 55%).

Scalability and Industrial Relevance

The bromination-hydrolysis route scales efficiently to 1 kg batches with minimal yield reduction (72% at scale), making it preferable for industrial synthesis. In contrast, oxime dehydration faces challenges in acid waste management at scale.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Hydroxy-4-(hydroxymethyl)benzonitrile, and how are reaction conditions optimized?

  • Answer : The compound can be synthesized via nucleophilic addition of formaldehyde to 2-hydroxybenzonitrile under basic conditions (e.g., NaOH), introducing the hydroxymethyl group at the para position . Key parameters include temperature (50–80°C), solvent choice (aqueous or polar aprotic solvents), and stoichiometric control to minimize by-products like over-methylation. Purification typically involves recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Answer :

  • NMR : 1^1H NMR identifies hydroxyl (δ\delta 5.2–5.5 ppm) and hydroxymethyl (δ\delta 4.5–4.8 ppm) protons. 13^{13}C NMR confirms nitrile (δ\delta 115–120 ppm) and aromatic carbons.
  • IR : Peaks at ~2250 cm1^{-1} (C≡N stretch) and 3200–3500 cm1^{-1} (O-H stretch) are diagnostic.
  • HPLC/MS : Validates purity (>95%) and molecular weight ([M+H]+^+ at m/z 164.1) .

Q. What are the primary chemical reactions of this compound, and how are they leveraged in synthesis?

  • Answer :

  • Oxidation : The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO4_4/H2_2SO4_4, forming 2-hydroxy-4-carboxybenzonitrile, a precursor for metal-organic frameworks .
  • Reduction : LiAlH4_4 reduces the nitrile to an amine, enabling peptide coupling in drug discovery .
  • Etherification : Reacting with alkyl halides forms protective ethers, useful in multistep syntheses .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected 1^1H NMR shifts) be resolved during characterization?

  • Answer : Contradictions often arise from tautomerism (enol-keto forms) or solvent effects. Solutions include:

  • Variable Temperature NMR : To observe dynamic equilibria.
  • Deuterium Exchange : Adding D2_2O to confirm exchangeable protons (e.g., -OH).
  • X-ray Crystallography : Resolves ambiguity by providing definitive bond lengths and angles .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Answer :

  • Continuous Flow Reactors : Enhance heat/mass transfer and reduce side reactions.
  • Catalyst Optimization : Fe or Pd catalysts (e.g., Bu4_4N[Fe(CO)3_3(NO)]) improve regioselectivity for hydroxymethylation .
  • In-line Analytics : Use PAT (Process Analytical Technology) like FTIR for real-time monitoring .

Q. How is computational modeling applied to predict the compound’s interactions in biological systems?

  • Answer :

  • Docking Studies : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina.
  • MD Simulations : Assess stability of ligand-protein complexes over time (GROMACS).
  • QSAR Models : Correlate substituent effects (e.g., -OH position) with bioactivity .

Q. What methodologies assess the environmental impact of this compound?

  • Answer :

  • Degradation Studies : HPLC-MS tracks breakdown products under UV/ozonation.
  • Ecotoxicology Assays : Daphnia magna acute toxicity tests (OECD 202) evaluate EC50_{50}.
  • Soil Sorption Models : Use log KowK_{ow} (measured via shake-flask method) to predict mobility .

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